2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine
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Overview
Description
2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiophene and oxadiazole rings imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a base .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions .
Comparison with Similar Compounds
- 2-(5-Methylthiophen-2-yl)ethanamine
- 1,3,4-Oxadiazole derivatives
- Thiophene derivatives
Comparison: Compared to similar compounds, 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine is unique due to the combination of the thiophene and oxadiazole rings. This dual-ring structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H11N3OS |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C9H11N3OS/c1-6-2-3-7(14-6)9-12-11-8(13-9)4-5-10/h2-3H,4-5,10H2,1H3 |
InChI Key |
KDJRFWQFKFYGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(O2)CCN |
Origin of Product |
United States |
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